5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine

p53 inactivation neuroprotection DNA damage response

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5, molecular formula C8H12N2S, MW 168.26) is a heterocyclic compound comprising a 2-aminothiazole core fused to a saturated seven-membered cycloheptane ring. This bicyclic scaffold belongs to the broader 2-aminothiazole class, a privileged structure in medicinal chemistry with documented applications across antibacterial, anticancer, antitubercular, and enzyme inhibitory programs.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 14292-44-5
Cat. No. B177312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
CAS14292-44-5
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=N2)N
InChIInChI=1S/C8H12N2S/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H2,9,10)
InChIKeyRTUODTFOELDCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5): A Fused Cycloheptathiazole Scaffold for Drug Discovery and Chemical Biology


5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5, molecular formula C8H12N2S, MW 168.26) is a heterocyclic compound comprising a 2-aminothiazole core fused to a saturated seven-membered cycloheptane ring . This bicyclic scaffold belongs to the broader 2-aminothiazole class, a privileged structure in medicinal chemistry with documented applications across antibacterial, anticancer, antitubercular, and enzyme inhibitory programs [1]. The rigid cycloheptane-fused architecture confers conformational restriction that distinguishes this compound from simple monocyclic 2-aminothiazoles, potentially altering target binding profiles and physicochemical properties .

Why 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine Cannot Be Substituted by Unfused 2-Aminothiazoles in SAR-Driven Research


Generic substitution among 2-aminothiazole derivatives is scientifically unjustified due to marked variations in enzyme inhibitory potency, target selectivity, and cellular activity arising from subtle structural modifications. Direct comparative studies on glutathione reductase (GR) inhibition demonstrate that 2-amino-4-arylthiazole analogs exhibit Ki values spanning over four orders of magnitude—from 0.006 ± 0.00048 µM to 97.44 µM—depending solely on the C-4 substituent [1]. Similarly, within carbonic anhydrase and cholinesterase inhibition assays, structurally distinct 2-aminothiazoles show Ki values differing by 10- to 100-fold against the same enzyme isoforms [2]. The fused cycloheptane ring of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine introduces conformational rigidity and altered steric bulk compared to 4-aryl or 4-alkyl substituted analogs, parameters that directly modulate target engagement, selectivity, and physicochemical properties . Procurement of a specific scaffold is therefore essential for reproducible SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5) Relative to Structural Analogs


Fused Cycloheptane-Thiazole Scaffold Yields p53 Inactivation Potency ~30× Greater Than Parent Pifithrin-α

In a study of cyclized Pifithrin-α (Pft-α) analogs, the dehydrated cyclic derivative 6b, which incorporates a fused cycloheptathiazole core structurally analogous to the 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine scaffold, demonstrated approximately one log greater p53 inactivation potency than the reference compound Pft-α. The EC50 values for p53 inactivation in etoposide-induced cortical neuron death assays were approximately 30 nM for the cyclic dehydrated analogs compared to the parent Pft-α .

p53 inactivation neuroprotection DNA damage response anticancer

2-Aminothiazole Derivatives Exhibit Sub-Micromolar to Nanomolar Glutathione Reductase (GR) Inhibition with Wide Structural SAR

In a comparative study of six 2-aminothiazole derivatives evaluated for human erythrocyte glutathione reductase (GR) inhibition, the compound 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole—bearing a saturated bicyclic substituent structurally analogous to the cycloheptane-fused system in 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine—exhibited an IC50 of 0.91 µM and a Ki of 0.905 ± 0.073 µM. This potency was intermediate among the series, with other analogs ranging from IC50 = 0.63 µM to 42.8 µM [1].

glutathione reductase antioxidant defense enzyme inhibition cancer therapeutics

Tetrahydro-Naphthyl Substituted 2-Aminothiazole Shows Superior in Silico Binding Energy Against Carbonic Anhydrase and Cholinesterase Targets

Molecular docking analysis of 2-aminothiazole derivatives against human carbonic anhydrase I (hCA I), hCA II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) revealed that 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exhibited the highest predicted inhibitory potency across all four enzyme targets, with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively [1].

carbonic anhydrase cholinesterase molecular docking Alzheimer's disease

2-Aminothiazole Scaffold Demonstrates Sub-Micromolar Antitubercular MICs and Rapid Bactericidal Activity

A systematic structure-activity relationship study of the 2-aminothiazole series against Mycobacterium tuberculosis established that this scaffold achieves sub-micromolar minimum inhibitory concentrations (MICs) in liquid culture. The study further demonstrated that a representative analog exhibited selectivity for mycobacterial species over other bacteria and displayed rapid bactericidal activity against replicating M. tuberculosis [1].

Mycobacterium tuberculosis antitubercular antibacterial infectious disease

2-Aminothiazole Derivatives Exhibit Low-Micromolar Antimalarial Activity and Antiprotozoal Spectrum

Multiple 2-aminothiazole derivatives have demonstrated antimalarial activity against Plasmodium falciparum. Specific compounds from a series of thiazole-derived amino acids showed IC50 values of 3.45 µM and 4.89 µM against P. falciparum [1]. Additionally, 2-aminothiazole-based compounds have shown activity against Trypanosoma cruzi and Trypanosoma brucei brucei [2].

Plasmodium falciparum antimalarial antiprotozoal neglected tropical diseases

Predicted Multi-Target Bioactivity Profile (Pa > 0.99) for Thiazole-Containing Compounds Includes Lipid Metabolism Regulation and DNA Synthesis Inhibition

Computational prediction of biological activity (PASS) for structurally related thiazole-containing compounds indicates high probability scores (Pa > 0.99) for lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition. The specific predicted activities with Pa values include: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1].

lipid metabolism DNA synthesis inhibitor angiogenesis computational prediction

Prioritized Research Applications for 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5) Based on Quantitative Evidence


p53-Targeted Neuroprotective and Oncology Lead Development

The fused cycloheptathiazole scaffold has demonstrated approximately one log (~10-fold) greater p53 inactivation potency compared to parent Pifithrin-α in etoposide-induced cortical neuron death assays, with EC50 values ~30 nM for cyclic analogs . 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine serves as a synthetic precursor or core scaffold for generating p53-inactivating compounds with enhanced potency, applicable to neuroprotection in stroke, Parkinson's disease, and Alzheimer's disease, as well as protecting normal tissues during chemotherapy.

Multi-Target Carbonic Anhydrase and Cholinesterase Inhibitor Discovery

Molecular docking analysis indicates that 2-aminothiazoles bearing saturated bicyclic substituents achieve the highest predicted binding energy across hCA I, hCA II, AChE, and BChE targets, with values of -6.75, -7.61, -7.86, and -7.96 kcal/mol respectively [1]. 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine represents an optimal scaffold for developing multi-target-directed ligands for Alzheimer's disease and other neurodegenerative conditions where dual cholinesterase and carbonic anhydrase inhibition confers therapeutic advantage.

Glutathione Reductase-Targeted Cancer Therapeutic Development

2-Aminothiazole derivatives with saturated bicyclic C-4 substituents demonstrate potent glutathione reductase (GR) inhibition with IC50 = 0.91 µM and Ki = 0.905 ± 0.073 µM against human erythrocyte GR via a non-competitive mechanism [2]. 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine can be employed as a core scaffold for designing novel GR inhibitors aimed at modulating cellular antioxidant defense in cancer cells, where GR overexpression contributes to chemoresistance.

Antitubercular and Antimalarial Drug Discovery Scaffold

The 2-aminothiazole series achieves sub-micromolar MICs against M. tuberculosis with demonstrated selectivity for mycobacterial species and rapid bactericidal kinetics [3]; related 2-aminothiazole derivatives show IC50 values of 3.45-4.89 µM against P. falciparum [4]. 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine provides a conformationally restricted, underexplored variant of the validated 2-aminothiazole anti-infective scaffold for SAR expansion in TB and malaria drug discovery programs.

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